An In-depth Technical Guide to the Mechanism of Action of VLX1570 in Multiple Myeloma
An In-depth Technical Guide to the Mechanism of Action of VLX1570 in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Abstract
VLX1570 is a first-in-class small molecule inhibitor of proteasome-associated deubiquitinases (DUBs) that has been investigated for the treatment of relapsed and/or refractory multiple myeloma. This document provides a comprehensive overview of the mechanism of action of VLX1570, detailing its molecular targets, downstream cellular consequences, and preclinical efficacy. It also addresses the challenges observed in clinical development, including off-target effects and toxicity, to offer a complete perspective for researchers in oncology and drug development.
Introduction to Proteasome Inhibition in Multiple Myeloma
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis. Multiple myeloma cells, characterized by high rates of immunoglobulin production, are particularly dependent on the UPS to manage the burden of unfolded and misfolded proteins. This dependency has been successfully exploited by proteasome inhibitors like bortezomib, which target the 20S catalytic core of the proteasome. However, the development of resistance to these agents necessitates the exploration of alternative therapeutic strategies targeting the UPS.[1]
VLX1570 represents a novel approach by targeting the 19S regulatory particle of the proteasome, specifically the deubiquitinating enzymes (DUBs) responsible for removing ubiquitin chains from proteins prior to their degradation.[1] This distinct mechanism of action has shown promise in overcoming resistance to 20S proteasome inhibitors.
Core Mechanism of Action: Inhibition of Deubiquitinases
VLX1570 primarily targets two deubiquitinases associated with the 19S proteasome: ubiquitin-specific protease 14 (USP14) and, to a lesser extent, ubiquitin C-terminal hydrolase 5 (UCHL5) .[2][3]
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Selective Inhibition: In vitro studies have demonstrated that VLX1570 exhibits a preferential binding and inhibitory activity towards USP14 over UCHL5.[2][3] This inhibition is competitive and leads to the accumulation of polyubiquitinated proteins at the proteasome.[4]
-
Functional Consequence: By inhibiting USP14 and UCHL5, VLX1570 prevents the removal of ubiquitin chains from substrate proteins. This leads to a "clogging" of the proteasome, as the bulky polyubiquitinated proteins cannot be efficiently processed and degraded by the 20S catalytic core.[1] This results in the rapid accumulation of high molecular weight ubiquitin conjugates, triggering significant cellular stress.[5]
Downstream Cellular Effects and Signaling Pathways
The inhibition of proteasomal DUBs by VLX1570 initiates a cascade of cellular events that culminate in apoptotic cell death. The primary downstream consequences include proteotoxic stress, induction of the unfolded protein response (UPR), and generation of reactive oxygen species (ROS).
Proteotoxic Stress and the Unfolded Protein Response (UPR)
The accumulation of polyubiquitinated proteins induced by VLX1570 leads to severe proteotoxic stress, overwhelming the protein folding and degradation capacity of the cell. This triggers the Unfolded Protein Response (UPR), an adaptive signaling network aimed at restoring endoplasmic reticulum (ER) homeostasis. However, prolonged and overwhelming ER stress, as induced by VLX1570, shifts the UPR towards a pro-apoptotic response.[6][7]
VLX1570 has been shown to activate all three canonical branches of the UPR:
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PERK Pathway: Increased phosphorylation of PERK and its downstream target eIF2α, leading to the expression of ATF4 and the pro-apoptotic transcription factor CHOP.[5][6]
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IRE1 Pathway: Splicing of XBP1 mRNA, a key transcription factor for ER-associated degradation (ERAD) genes.[6]
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ATF6 Pathway: Cleavage and activation of ATF6.[8]
Generation of Reactive Oxygen Species (ROS)
The accumulation of misfolded proteins can also lead to mitochondrial dysfunction and the generation of ROS. VLX1570 treatment has been shown to increase ROS levels in leukemia cell lines, which in turn activates stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK.[5][6] Phosphorylation of JNK and p38 contributes to the induction of caspase-dependent apoptosis.[6]
Quantitative Data Summary
In Vitro Efficacy
VLX1570 has demonstrated potent anti-proliferative activity across a range of multiple myeloma cell lines, including those resistant to bortezomib.
| Cell Line | Type | IC50 (nM) | Citation(s) |
| KMS-11 | Multiple Myeloma | 43 ± 2 | [9][10] |
| RPMI-8226 | Multiple Myeloma | 74 ± 2 | [9][10] |
| OPM-2 | Multiple Myeloma | 126 ± 3 | [9][10] |
| OPM-2-BZR | Bortezomib-Resistant MM | 191 ± 1 | [9][10] |
| BCWM.1 | Waldenstrom Macroglobulinemia | 20.22 | [9] |
| BCWM.1/BR | Bortezomib-Resistant WM | 29 | [11][12] |
In Vivo Efficacy
Preclinical xenograft models of multiple myeloma have shown that VLX1570 can significantly inhibit tumor growth and extend survival.
| Model | Treatment | Outcome | Citation(s) |
| KMS-11 Xenograft (mice) | VLX1570 (3 mg/kg) | Significant decrease in tumor growth | [9][10] |
| Waldenstrom Macroglobulinemia (mice) | VLX1570 (4.4 mg/kg, i.p.) | Markedly suppressed tumor growth | [9] |
| Multiple Myeloma Xenograft (mice) | VLX1570 treatment | Extended survival | [2][3][13] |
Off-Target Effects and Clinical Challenges
Despite its promising preclinical activity, the clinical development of VLX1570 was halted during a Phase 1 trial (NCT02372240) due to severe, dose-limiting pulmonary toxicity.[7][14] Two patients treated at the 1.2 mg/kg dose level experienced fatal respiratory insufficiency.[7]
Subsequent research has suggested that the toxicity of VLX1570 may be attributed to its α,β-unsaturated carbonyl (Michael acceptor) motif.[9][15] This reactive group can lead to non-specific, covalent modification of cellular proteins beyond its intended DUB targets, resulting in the formation of high-molecular-weight protein aggregates and general cellular toxicity.[15][16] Co-incubation with the antioxidant glutathione (GSH) has been shown to mitigate some of these off-target effects in vitro, suggesting a role for oxidative stress in the observed toxicity.[15]
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight if applicable.[17]
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Treatment: Treat cells with a serial dilution of VLX1570 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[17]
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MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[18][19]
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Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[18][19]
-
Solubilization: Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
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Cell Treatment and Harvesting: Treat cells with VLX1570 as described for the viability assay. Harvest both adherent and floating cells.[2]
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Washing: Wash the cells twice with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[1]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[2]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[2]
Western Blot for Polyubiquitin Accumulation
-
Cell Lysis: Treat cells with VLX1570 for the desired time, then lyse the cells in a buffer containing protease and DUB inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates.
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SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[21]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for polyubiquitin (e.g., anti-K48-linkage specific) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The accumulation of high molecular weight smears indicates an increase in polyubiquitinated proteins.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously or intravenously inject human multiple myeloma cells (e.g., 2 x 10⁶ cells) into immunodeficient mice (e.g., NOD/SCID or NSG mice).[22][23]
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Tumor Growth: Monitor tumor growth by measuring tumor volume or using bioluminescence imaging.
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Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer VLX1570 (e.g., via intraperitoneal injection) according to the desired dosing schedule.[9]
-
Monitoring: Monitor tumor growth, body weight, and overall animal health throughout the study.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
VLX1570 is a potent inhibitor of the proteasome-associated deubiquitinases USP14 and UCHL5, representing a novel mechanism for targeting the ubiquitin-proteasome system in multiple myeloma. Its ability to induce proteotoxic stress, the unfolded protein response, and ROS-mediated apoptosis has been well-documented in preclinical models, including those resistant to conventional proteasome inhibitors. However, the severe pulmonary toxicity observed in early clinical trials, likely due to off-target effects of its Michael acceptor motif, underscores the challenges in developing this class of compounds. Future efforts in this area should focus on designing DUB inhibitors with improved selectivity and a more favorable safety profile to realize the therapeutic potential of targeting the 19S proteasome in multiple myeloma and other malignancies.[5][7]
References
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- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. VLX1570 regulates the proliferation and apoptosis of human lung cancer cells through modulating ER stress and the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
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- 13. The proteasome deubiquitinase inhibitor VLX1570 shows selectivity for ubiquitin-specific protease-14 and induces apoptosis of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1 study of the protein deubiquitinase inhibitor VLX1570 in patients with relapsed and/or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Re-Evaluating the Mechanism of Action of α,β-Unsaturated Carbonyl DUB Inhibitors b-AP15 and VLX1570: A Paradigmatic Example of Unspecific Protein Cross-linking with Michael Acceptor Motif-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
